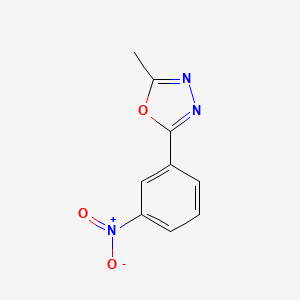
2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
Scientific Research Applications
Corrosion Inhibition
2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole derivatives have been extensively studied for their corrosion inhibition properties. Kalia et al. (2020) synthesized two oxadiazole derivatives and tested their efficiency in inhibiting the corrosion of mild steel in hydrochloric acid. They demonstrated significant inhibition efficiency, with weight loss measurements indicating over 93% efficiency at certain concentrations. These findings were supported by electrochemical impedance spectroscopy and potentiodynamic polarization techniques, suggesting that these derivatives are promising agents for protecting metals against corrosion (Kalia et al., 2020).
Antimicrobial and Cytotoxicity Evaluation
Compounds derived from 1,3,4-oxadiazole have been synthesized and assessed for their antimicrobial and cytotoxic properties. Ramana Mutchu et al. (2018) synthesized 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles and evaluated their cytotoxicity and antimicrobial activities. Their studies revealed significant cytotoxic properties and antibacterial activities against various bacterial strains, indicating the potential of these compounds in medical and pharmaceutical applications (Ramana Mutchu et al., 2018).
Bioactivity and Molecular Interaction
The derivatives of 1,3,4-oxadiazole have been recognized for their bioactivity potential. Virk et al. (2023) synthesized compounds integrating functionalities like heterocyclic azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide. These compounds were screened for their antibacterial and enzyme inhibition potential, highlighting modest antibacterial properties and significant enzyme inhibition activity. BSA binding analysis was also performed to understand the interaction with serum albumin, shedding light on the molecular interaction dynamics of these compounds (Virk et al., 2023).
Luminescent Properties
This compound derivatives have also been studied for their luminescent properties. Cooper et al. (2022) investigated carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles for their thermally activated delayed fluorescence (TADF). They compared these compounds with their 2,5-diphenyl analogues and found that the fluorescence of 2-methyl derivatives was blue-shifted, maintaining similar singlet-triplet energy separation. These findings indicate the potential of these derivatives in developing organic light-emitting diodes (OLEDs) with high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKBOZDHYZRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


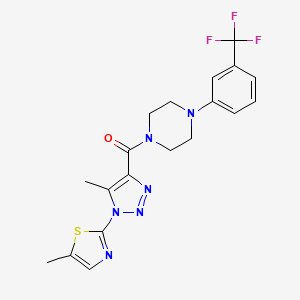
![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)
![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)
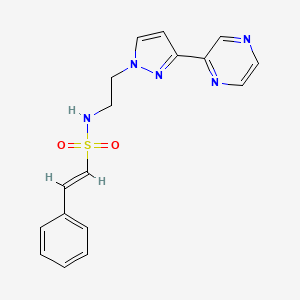
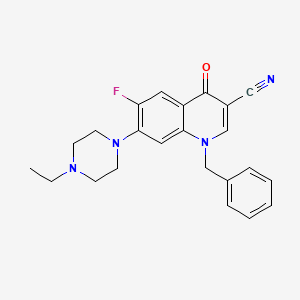
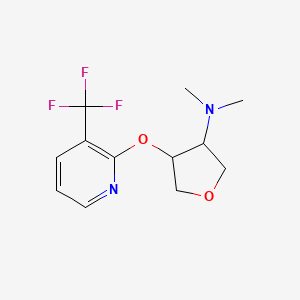
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)

![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
![2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2617629.png)
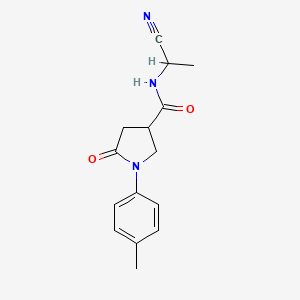
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)